molecular formula C10H10N2O2 B1629933 4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 6794-72-5

4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1629933
CAS RN: 6794-72-5
M. Wt: 190.2 g/mol
InChI Key: PQKFEZPGBWKPGF-UHFFFAOYSA-N
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Description

4-Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to a phenyl ring . They are used in various fields such as medicine, material science, and organic chemistry. For example, 4-Methoxybenzyl alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .


Synthesis Analysis

The synthesis of 4-methoxyphenyl compounds can involve various chemical reactions. For instance, 4-Methoxybenzyl alcohol can be synthesized from 4-methoxybenzoic acid via Fischer’s esterification . The synthesis often involves the use of reagents for various chemical organic reactions .


Molecular Structure Analysis

The molecular structure of 4-methoxyphenyl compounds can be analyzed using techniques such as density functional theory (DFT) and time-dependent DFT (TD-DFT) . These techniques can provide information about the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .


Chemical Reactions Analysis

4-Methoxyphenyl compounds can undergo various chemical reactions. For example, they can participate in metal-involving reactions of oximes . They can also be used as reagents for various chemical organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxyphenyl compounds can be analyzed using various methods. For example, their solubility, melting point, boiling point, and density can be determined . Their nonlinear optical properties and UV-Vis spectral analysis can also be studied .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those with a methoxyphenyl group, have been evaluated for their corrosion inhibition properties. Prashanth et al. (2021) synthesized three new imidazole derivatives using microwave irradiation, demonstrating excellent yields and safe reaction profiles. One derivative bearing a hydroxyl group showed a corrosion inhibition efficiency of up to 96% on mild steel in acidic solutions, suggesting that these compounds may offer effective protection against corrosion in industrial applications Prashanth et al., 2021.

Biological Activities

The synthesis and biological evaluation of imidazole derivatives highlight their significance in medicinal chemistry. Ramanathan (2017) characterized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, showing antimicrobial and anticancer activities. This underscores the role of the imidazole ring in improving pharmacokinetic characteristics and optimizing solubility and bioavailability for medical applications Ramanathan, 2017.

Material Science Applications

Imidazole derivatives have also found applications in material science. Ulahannan et al. (2020) reported the synthesis and characterization of 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole, demonstrating its potential in OLED devices due to high electron transport mobility and favorable hole-electron transport balance. Additionally, the material exhibited good nonlinear optical behavior, suggesting its usefulness in NLO devices Ulahannan et al., 2020.

Environmental Science

In environmental science, imidazole derivatives have been explored for their role as corrosion inhibitors. Ouakki et al. (2020) investigated the effectiveness of these compounds in inhibiting mild steel corrosion in an acidic medium. Their results indicated that these inhibitors act as excellent protectants for mild steel, with efficiencies reaching up to 98.9% at certain concentrations Ouakki et al., 2020.

Safety And Hazards

The safety and hazards of 4-methoxyphenyl compounds can vary depending on their specific structure. For example, 4-Methoxybenzyl alcohol is classified as Acute Tox. 4; H302, which means it is harmful if swallowed .

properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKFEZPGBWKPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629755
Record name 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one

CAS RN

6794-72-5
Record name 1,3-Dihydro-4-(4-methoxyphenyl)-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6794-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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